

Application Notes and Protocols for SPR719 Combination Therapy in NTM Infection Models

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Compound of Interest

Compound Name: SPR719

Cat. No.: B3027779

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These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for evaluating **SPR719** in combination therapy for Nontuberculous Mycobacteria (NTM) infections. **SPR719**, the active moiety of the oral prodrug SPR720, is a novel aminobenzimidazole that inhibits the ATPase activity of bacterial DNA gyrase B (GyrB), a clinically validated target for NTM infections.[1][2]

Introduction to SPR719

SPR719 offers a unique mechanism of action distinct from fluoroquinolones, which target the GyrA subunit of DNA gyrase.[1] This distinction means there is no cross-resistance with fluoroquinolones or other standard-of-care agents used for NTM treatment.[1] **SPR719** has demonstrated potent in vitro activity against a range of NTM species, including Mycobacterium avium complex (MAC) and Mycobacterium abscessus, even against isolates resistant to current therapies.[1][2][3][4] Preclinical studies in various animal models have shown the efficacy of SPR720, both as a monotherapy and in combination with other antimicrobial agents, in reducing the bacterial burden in the lungs and other organs.[1][2][4]

Quantitative Data Summary

The following tables summarize the in vitro activity of **SPR719** against key NTM pathogens and the in vivo efficacy of its prodrug, SPR720, in combination therapy models.

Table 1: In Vitro Activity of SPR719 Against Nontuberculous Mycobacteria

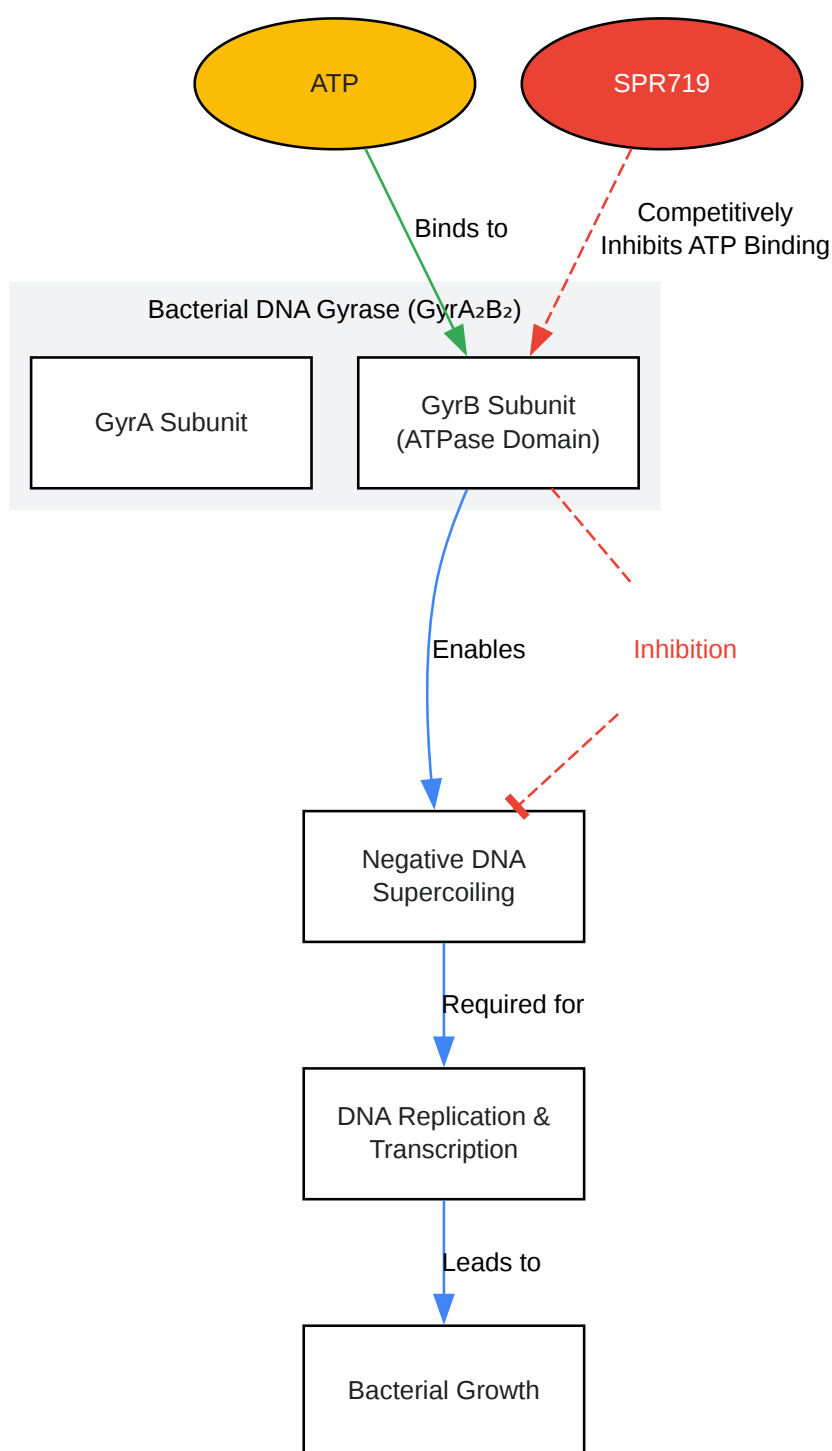
NTM Species	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
Mycobacterium avium complex (MAC)	0.002 - 4	0.5 - 1	1 - 2	[1]
Mycobacterium abscessus	0.03 - 8	2	2 - 4	[1]
Mycobacterium kansasii	<0.015	0.03	[1]	

Table 2: In Vivo Efficacy of SPR720 Combination Therapy in Murine NTM Infection Models

NTM Strain	Mouse Model	Treatment Regimen	Bacterial Burden Reduction (log ₁₀ CFU)	Organ(s)	Reference(s)
M. avium ATCC 700898	Chronic C3HeB/FeJ	SPR720 + Clarithromycin + Ethambutol	Greatest reduction observed	Lungs, Spleen, Liver	[1] [2]
M. abscessus subsp. bolletii 1513	Chronic Murine Model	SPR720 (100 mg/kg/day) + Clarithromycin + Amikacin + Clofazimine	Greatest reduction observed	Lungs	[1]
M. avium ATCC 700898	Chronic C3HeB/FeJ	SPR720 Monotherapy (10-100 mg/kg/day)	Dose-dependent reduction	Lungs	[1] [2]
M. abscessus subsp. abscessus 1513	Prolonged Acute SCID	SPR720 Monotherapy	Dose-dependent reduction	Lungs	[2] [4]
M. abscessus subsp. abscessus 1513	Prolonged Acute SCID	SPR720 + Clarithromycin + Amikacin ± Clofazimine	Further reductions than monotherapy	Lungs	[2] [4]

Signaling Pathway and Experimental Workflows

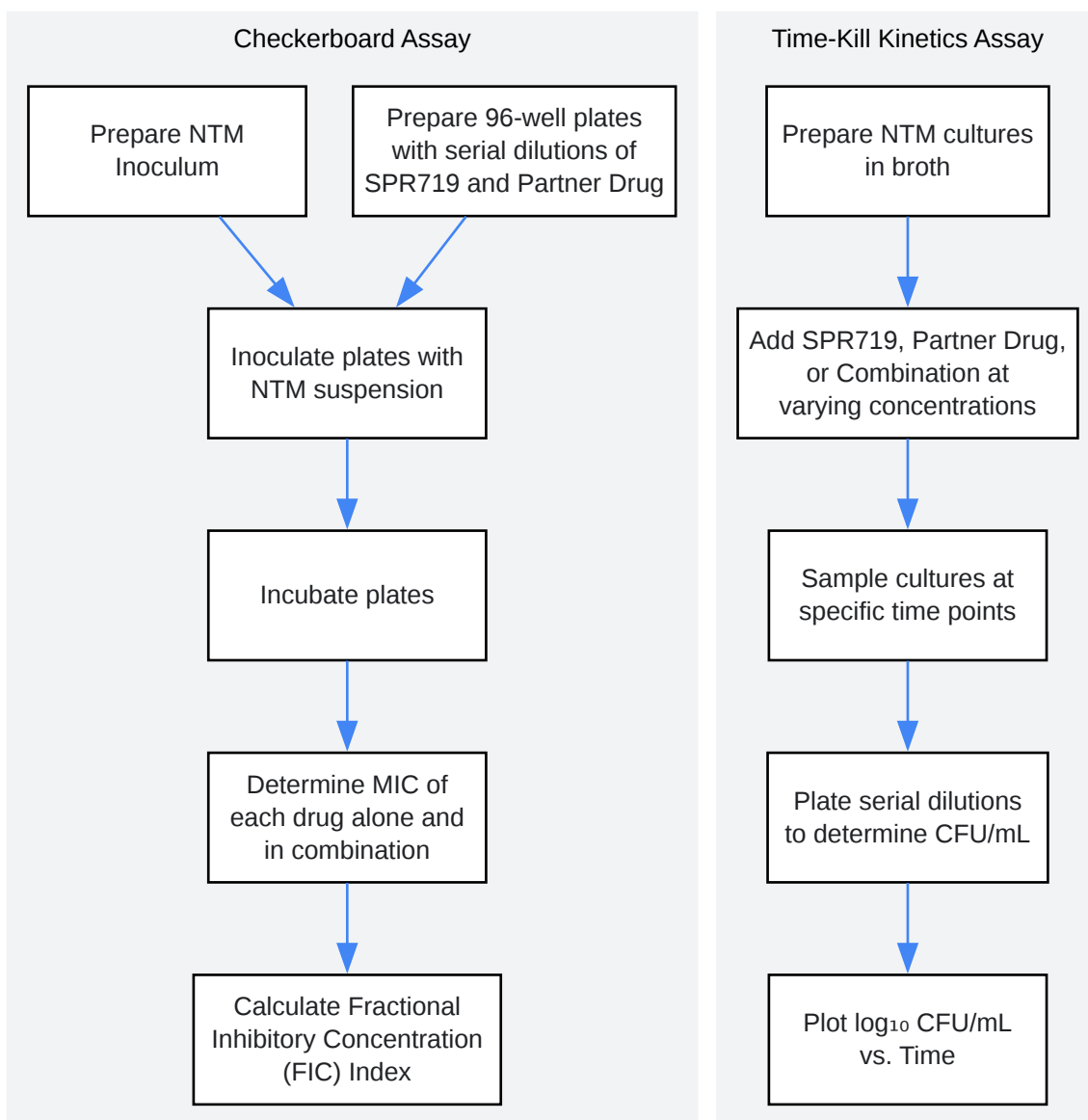
Mechanism of Action of SPR719



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Caption: Mechanism of action of **SPR719** on bacterial DNA gyrase.

In Vitro Synergy Testing Workflow

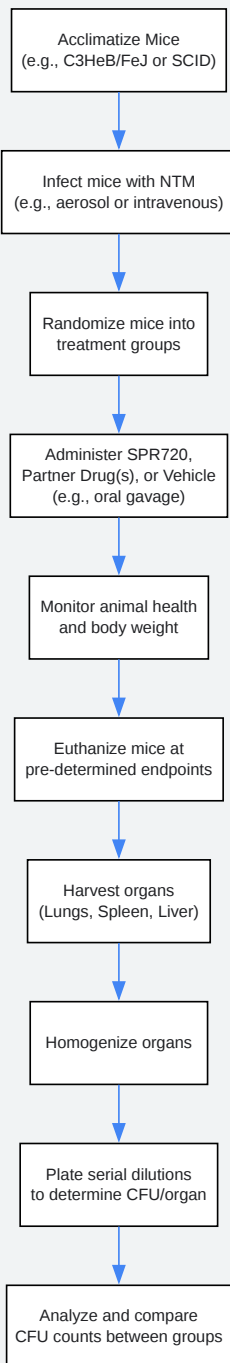


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Caption: Workflow for in vitro synergy testing of **SPR719**.

In Vivo Efficacy Testing Workflow in a Murine Model

Murine NTM Infection and Treatment Model



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